trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one
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Overview
Description
trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one: is an organic compound characterized by a fused ring system consisting of a cyclopentane ring and a furan ring. This compound is notable for its unique structural features, which make it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane-furan structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions involving this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog with a single furan ring.
Cyclopentanone: A related compound with a cyclopentane ring and a ketone group.
Furan: A basic heterocyclic compound with a single furan ring.
Uniqueness
trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDZEULKVPLNDE-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@@H]2CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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